2-Sulfobenzoic anhydride
CAS No.: 81-08-3
Cat. No.: VC21208454
Molecular Formula: C7H4O4S
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81-08-3 |
|---|---|
| Molecular Formula | C7H4O4S |
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | 1,1-dioxo-2,1λ6-benzoxathiol-3-one |
| Standard InChI | InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H |
| Standard InChI Key | NCYNKWQXFADUOZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)OS2(=O)=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OS2(=O)=O |
| Melting Point | 129.5 °C |
Introduction
Chemical Identity and Nomenclature
2-Sulfobenzoic anhydride (CAS Registry Number: 81-08-3) is an organosulfur compound with the molecular formula C₇H₄O₄S and a molecular weight of 184.17 g/mol . This compound features a benzene ring with a cyclic anhydride structure formed between adjacent carboxylic acid and sulfonic acid groups.
Nomenclature and Identifiers
The compound is known by several names in chemical literature:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide |
| CAS Number | 81-08-3 |
| EC Number | 201-322-6 |
| InChIKey | NCYNKWQXFADUOZ-UHFFFAOYSA-N |
| Molecular Formula | C₇H₄O₄S |
| Molecular Weight | 184.17 g/mol |
Table 1: Chemical identifiers for 2-Sulfobenzoic anhydride
Common Synonyms
The compound is referenced in scientific literature under various synonyms including:
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2-Sulfobenzoic anhydride
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o-Sulfobenzoic anhydride
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o-Sulfobenzoic acid cyclic anhydride
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3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
Physical and Chemical Properties
2-Sulfobenzoic anhydride exists as a solid at room temperature, typically appearing as a white to beige crystalline powder or crystals, though commercial samples may range from white to orange or green in color .
Physical Properties
The following table summarizes the key physical properties of 2-Sulfobenzoic anhydride:
Table 2: Physical properties of 2-Sulfobenzoic anhydride
Chemical Properties
2-Sulfobenzoic anhydride contains a cyclic anhydride structure that makes it reactive toward nucleophiles, particularly with compounds containing hydroxyl groups. The compound is moisture sensitive and should be stored under inert gas . Its reactivity profile is characterized by:
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Susceptibility to hydrolysis in the presence of moisture
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Ability to form esters with alcohols and phenols
Synthesis Methods
The preparation of 2-Sulfobenzoic anhydride can be achieved through several synthetic pathways, with the most notable being the catalytic conversion of 2-sulfohalide benzoates.
Catalysts and Conditions
Several metal halides serve as effective catalysts for this transformation:
| Catalyst Type | Examples | Effectiveness |
|---|---|---|
| Group IIB halides | Zinc chloride | Highly effective |
| Group IIIA halides | Aluminum chloride, Aluminum bromide | Effective but may form complexes |
| Transition metal halides | Ferric chloride | Special utility |
| Other metal halides | Antimony, molybdenum, boron, tin, titanium halides | Effective |
Table 3: Catalysts for the synthesis of 2-Sulfobenzoic anhydride
The optimal catalyst concentration ranges from 0.1% to 3.0% by weight of the 2-sulfohalide benzoate .
Reaction Conditions
The reaction performs best under the following conditions:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 150-250°C | Must be at least high enough to melt the reactant |
| Reaction time | 1-2 hours | Longer for lower temperatures |
| Atmosphere | Inert (nitrogen) | To prevent moisture interference |
| Solvent | Optional | High-boiling aromatic solvents with electron-withdrawing groups preferred |
Table 4: Optimal reaction conditions for 2-Sulfobenzoic anhydride synthesis
Example experimental yields reported include:
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91% yield at 200°C for 1 hour using zinc chloride catalyst
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89% yield at 170°C for 20 hours in o-dichlorobenzene with zinc chloride
Comparative experiments without catalyst showed either no reaction or significantly reduced yields (50% after 16 hours at 200°C) .
Applications
2-Sulfobenzoic anhydride finds diverse applications across multiple fields of chemistry and manufacturing.
As a Chemical Intermediate
The compound serves as a valuable intermediate in the synthesis of:
In Polymer Chemistry
Research has demonstrated the utility of 2-Sulfobenzoic anhydride in:
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Esterification of hydroxylated polymers, offering a facile approach for synthesizing near-monodisperse strong acid homopolymers and diblock copolymers
As a Derivatization Agent
2-Sulfobenzoic anhydride has proven particularly valuable as a derivatization agent in analytical chemistry:
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For the detection of phenols by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF-MS)
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In evaporative derivatization protocols that significantly improve detection sensitivity
A study demonstrated that evaporative derivatization of 4-phenylphenol with 2-Sulfobenzoic anhydride and 4-dimethylaminopyridine (DMAP) achieved a 96% yield compared to 47% for conventional solution-phase reactions. This method enabled detection of as little as 25 pmol (4.3 ng) of the phenol by MALDI-TOF/TOF-MS with a signal-to-noise ratio of 260 .
In Organic Synthesis
The compound has been utilized as a reagent in the synthesis of hydroxytriarylmethanes under ultrasonic irradiation, where it reacts with phenols in the presence of heteropolyacids as catalysts .
| Safety Aspect | Details |
|---|---|
| Hazard Codes | C: Corrosive |
| Risk Phrases | R20/21/22; R34 |
| Safety Phrases | S22-S24/25-S45-S36/37/39-S26 |
| WGK Germany | 3 (Highly water endangering) |
| Personal Protective Equipment | Eyeshields; Gloves; Type N95 (US) or Type P1 (EN143) respirator filter |
Table 5: Safety classification and protective measures for 2-Sulfobenzoic anhydride
| Supplier | Typical Purity | Package Sizes | Storage Recommendations |
|---|---|---|---|
| TCI America | >97.0% (T) | 25 g | Room temperature, cool/dark place, under inert gas |
| Thermo Scientific | 95% | 25 g, 100 g | Room temperature |
| Aladdin Scientific | ±95% | 100 g | Argon charged |
Table 6: Commercial specifications of 2-Sulfobenzoic anhydride
Analytical Characterization
The compound can be characterized using various analytical techniques:
Spectroscopic Properties
Infrared spectroscopy shows characteristic anhydride bands at 1820 cm⁻¹ and 1840 cm⁻¹ . The NIST Chemistry WebBook provides gas phase IR spectrum data for reference and identification purposes .
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